
3,5-Dichloro-2-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,5-dichlorobenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3,5-dichloro-2-fluorobenzoic acid.
Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products:
3,5-Dichloro-2-fluorobenzoic acid: from hydrolysis.
Substituted benzoyl derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-fluorobenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical compounds with potential therapeutic effects. It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, including herbicides and pesticides. It is also utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-fluorobenzoyl chloride is primarily related to its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming stable amide or ester bonds. This reactivity is exploited in the synthesis of various compounds where the benzoyl group is a key structural component .
Comparison with Similar Compounds
- 3,6-Dichloro-2-fluorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
Comparison: 3,5-Dichloro-2-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific synthetic applications. Compared to its analogs, it offers a different reactivity profile and can be used to synthesize compounds that are not easily accessible through other routes .
Properties
Molecular Formula |
C7H2Cl3FO |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
3,5-dichloro-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H |
InChI Key |
VUOOUJOSZOZNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


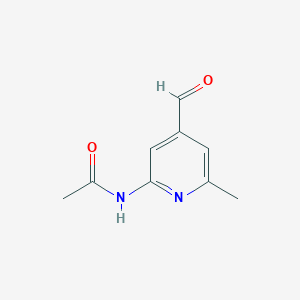
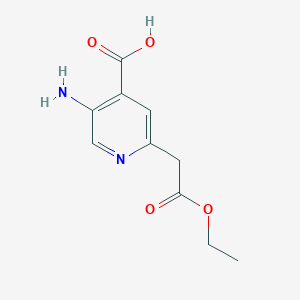
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
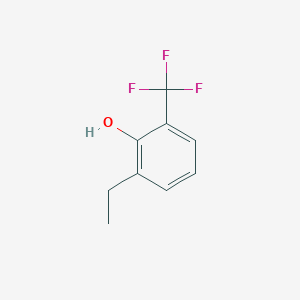
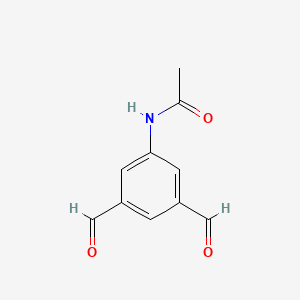



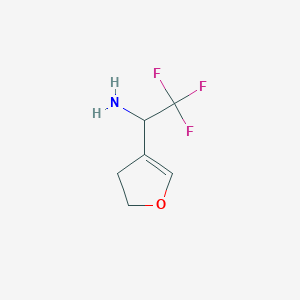
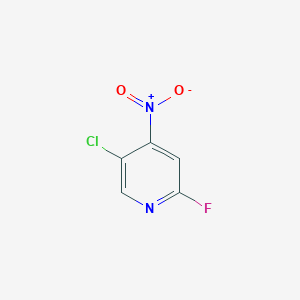
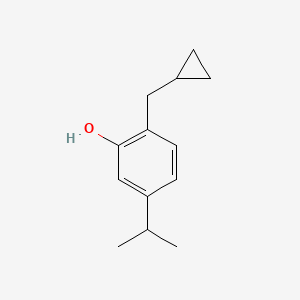
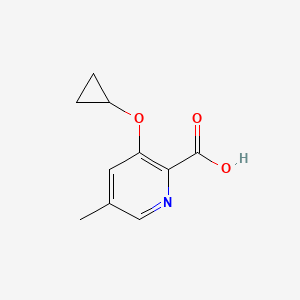
![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)
